2,4-Pyridinedicarboxylic acid, 2-ethyl ester
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Overview
Description
2-(Ethoxycarbonyl)isonicotinic acid is an organic compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . It is a derivative of isonicotinic acid, which is a pyridinecarboxylic acid with a carboxyl group at the 4-position . This compound is primarily used in research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)isonicotinic acid can be achieved through several methods. One common approach involves the esterification of isonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of 2-(Ethoxycarbonyl)isonicotinic acid may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxycarbonyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyridine derivatives .
Scientific Research Applications
2-(Ethoxycarbonyl)isonicotinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Ethoxycarbonyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, derivatives of isonicotinic acid, such as isoniazid, inhibit the formation of mycobacterial cell walls by targeting the enzyme InhA . This mechanism is crucial in the treatment of tuberculosis.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A pyridinecarboxylic acid with similar structural features but without the ethoxycarbonyl group.
Nicotinic acid: Another isomer with the carboxyl group at the 3-position.
Picolinic acid: An isomer with the carboxyl group at the 2-position.
Uniqueness
2-(Ethoxycarbonyl)isonicotinic acid is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility and potential for forming various derivatives, making it valuable in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C9H8NO4- |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
2-ethoxycarbonylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H9NO4/c1-2-14-9(13)7-5-6(8(11)12)3-4-10-7/h3-5H,2H2,1H3,(H,11,12)/p-1 |
InChI Key |
RPTHUWLNMZSRBB-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)C(=O)[O-] |
Origin of Product |
United States |
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